2-[(Thien-2-ylmethyl)thio]benzoic acid
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Overview
Description
Scientific Research Applications
2-[(Thien-2-ylmethyl)thio]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thien-2-ylmethyl)thio]benzoic acid typically involves the reaction of thiophene-2-methanethiol with 2-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the thioether linkage .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Thien-2-ylmethyl)thio]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Mechanism of Action
The mechanism of action of 2-[(Thien-2-ylmethyl)thio]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Thien-2-ylmethyl)thio]benzoic acid methyl ester
- This compound ethyl ester
- This compound propyl ester
Uniqueness
This compound is unique due to its specific thioether linkage and carboxylic acid group, which confer distinct chemical properties and reactivity. These features make it particularly valuable in research applications where precise molecular interactions are required .
Properties
IUPAC Name |
2-(thiophen-2-ylmethylsulfanyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEMIQPVWXWVOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407021 |
Source
|
Record name | 2-[(thien-2-ylmethyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3759-75-9 |
Source
|
Record name | 2-[(thien-2-ylmethyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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